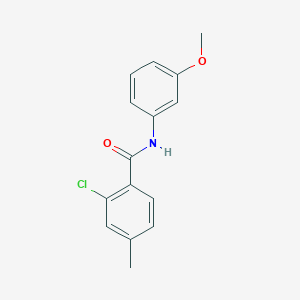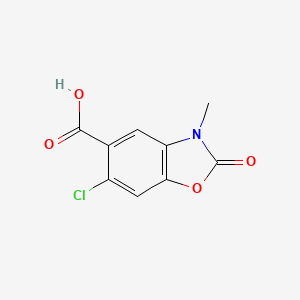![molecular formula C14H18ClN3O B5885328 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5885328.png)
1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole, also known as TBB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole is a selective inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. This compound specifically targets the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, this compound disrupts the normal functioning of the cell, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. In cancer cells, this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In normal cells, this compound has been shown to have protective effects against oxidative stress and inflammation. This compound has also been shown to have neuroprotective effects by enhancing synaptic plasticity and memory formation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole in lab experiments is its specificity towards CK2, which allows for the selective inhibition of this protein kinase. This specificity also reduces the likelihood of off-target effects and toxicity. However, one limitation of using this compound is its relatively low potency compared to other protein kinase inhibitors, which may require higher concentrations for effective inhibition.
Zukünftige Richtungen
There are several future directions for 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole research. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and other diseases. Another direction is to explore the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on cellular processes and signaling pathways.
Synthesemethoden
1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole is synthesized through a multistep reaction process that involves the reaction of 4-tert-butyl-2-chlorophenol with 2-chloroethyl-triazole in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole has been extensively studied for its potential applications in various fields such as cancer research, neurobiology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neurobiology, this compound has been used to study the role of protein kinases in synaptic plasticity and memory formation. In immunology, this compound has been used to investigate the role of protein kinases in the regulation of immune cell function.
Eigenschaften
IUPAC Name |
1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-14(2,3)11-4-5-13(12(15)8-11)19-7-6-18-10-16-9-17-18/h4-5,8-10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCQVNQTGWYMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCN2C=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5885255.png)
![N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885258.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5885275.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5885280.png)

![2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5885315.png)

![2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B5885339.png)
![2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5885343.png)
![2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acid](/img/structure/B5885344.png)

